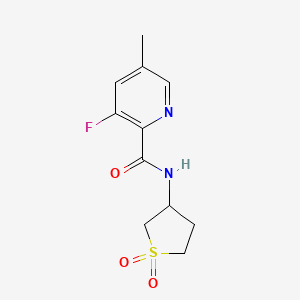

N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

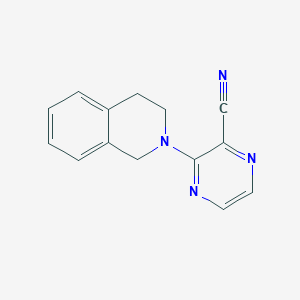

“N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-nitrobenzamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring in this compound is substituted with chlorine and methyl groups . Additionally, it contains a nitrobenzamide group, which consists of a benzene ring attached to a nitro group and an amide group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The electronegative nitro group and chlorine atom would create regions of high electron density, which could influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro and amide groups might increase its solubility in polar solvents. The compound might also exhibit strong absorption in the UV/Vis region due to the presence of the conjugated system in the nitrobenzamide group .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Chemical Reactivity and Interactions

The reactivity of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-nitrobenzamide and its derivatives with various reagents provides insights into potential applications in synthesizing novel compounds. For instance, the work by Sapegin et al. (2012) on the condensation of phenols with nitrobenzenes highlights a method for creating pyrazolo-fused dibenzo[b,f][1,4]oxazepines, indicating the versatility of such chemicals in synthesizing heterocyclic compounds with potential pharmaceutical relevance (A. Sapegin, S. Kalinin, A. V. Smirnov, M. Dorogov, & M. Krasavin, 2012).

Potential Biological Activities

Research into the biological activities of derivatives of this compound has revealed interesting antimicrobial properties. Daidone et al. (1992) evaluated the antimicrobial activity of some N-(pyrazol-5-yl)-2-nitrobenzamides, demonstrating their potential as growth inhibitors against various pathogens, including Candida albicans and Staphylococcus aureus, which underscores the pharmaceutical applications of these compounds (G. Daidone, S. Plescia, D. Raffa, B. Maggio, & D. Schillaci, 1992).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways, leading to a wide range of biological activities .

Orientations Futures

The future directions for the study of this compound would depend on its intended use. If it shows promising biological activity, it might be studied as a potential drug. Alternatively, if it exhibits interesting chemical properties, it might be studied for its potential use in chemical synthesis or material science .

Propriétés

IUPAC Name |

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3/c1-9-13(15)10(2)18(17-9)7-6-16-14(20)11-4-3-5-12(8-11)19(21)22/h3-5,8H,6-7H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATRLQIPRDGHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2867754.png)

![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)

![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867766.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2867768.png)